5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(15-5)6(4-14-16)9(17)18/h4-5,7,15H,2-3H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDGVFDRTAXEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[1,5-a]pyrimidine Core
The core heterocyclic system is typically synthesized by cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example, starting from appropriately substituted hydrazines and α,β-unsaturated carbonyl compounds, the pyrazole ring is formed, which then undergoes condensation with amidines or related nitrogen sources to form the fused pyrimidine ring.
A representative procedure involves:
- Reacting a substituted hydrazine with an α,β-unsaturated ketone or aldehyde to form a pyrazole intermediate.
- Cyclizing this intermediate with a suitable amidine or urea derivative under acidic or basic conditions to form the fused pyrazolo[1,5-a]pyrimidine ring.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent at the 7-position is introduced either by:
- Using trifluoromethylated starting materials in the initial cyclization steps.
- Electrophilic trifluoromethylation of a precursor heterocycle using reagents such as trifluoromethyl iodide or Togni reagents under metal-catalyzed conditions.
This step requires careful control to ensure regioselectivity and to maintain the integrity of the heterocyclic system.
Attachment of the 5-Ethylphenyl Group
The 5-position ethylphenyl substituent is introduced by:
- Using a 4-ethylphenyl-substituted hydrazine or aldehyde in the initial cyclization.
- Alternatively, by cross-coupling reactions (e.g., Suzuki or Stille coupling) on a halogenated pyrazolo[1,5-a]pyrimidine intermediate with an ethylphenyl boronic acid or stannane.
Installation of the Carboxylic Acid Group
The carboxylic acid at the 3-position is typically introduced by:
- Oxidation of a methyl or aldehyde substituent at the 3-position.
- Direct incorporation via cyclization with carboxyl-containing precursors.
- Hydrolysis of ester intermediates formed during the synthesis.
Stereochemical Control
The compound is isolated as the (5R,7S) stereoisomer, indicating stereoselective synthesis or resolution steps. This can be achieved by:
- Using chiral starting materials or chiral catalysts during cyclization.
- Employing chiral auxiliaries or resolution techniques post-synthesis.
Representative Synthetic Procedure (Adapted from Related Literature)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Substituted hydrazine + α,β-unsaturated ketone, acid catalyst, reflux | Formation of pyrazole intermediate | ~85 |
| 2 | Amidines or urea derivative, acidic/basic conditions, heat | Cyclization to pyrazolo[1,5-a]pyrimidine core | ~80 |
| 3 | Electrophilic trifluoromethylation reagent, metal catalyst, mild conditions | Introduction of trifluoromethyl group | ~75 |
| 4 | Cross-coupling with 4-ethylphenyl boronic acid, Pd catalyst, base | Attachment of ethylphenyl substituent | ~70 |
| 5 | Oxidation or hydrolysis to carboxylic acid | Installation of carboxylic acid group | ~90 |
| 6 | Chiral resolution or asymmetric synthesis | Isolation of (5R,7S) isomer | Variable |
Research Findings and Notes
- The synthesis requires careful control of reaction conditions to avoid side reactions such as over-oxidation or decomposition of the heterocyclic core.
- The trifluoromethyl group significantly influences the reactivity and stability of intermediates, necessitating mild and selective trifluoromethylation methods.
- The stereochemistry at positions 5 and 7 is critical for biological activity; thus, stereoselective synthesis or resolution is essential.
- Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for biological testing.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents | Challenges | Notes |
|---|---|---|---|---|
| Core ring formation | Cyclization of hydrazine and β-dicarbonyl | Substituted hydrazines, ketones, amidines | Regioselectivity | High yield, well-established |
| Trifluoromethylation | Electrophilic trifluoromethylation | Togni reagent, CF3I, metal catalysts | Regioselectivity, stability | Mild conditions required |
| Ethylphenyl substitution | Cross-coupling or substituted precursors | Pd catalysts, boronic acids | Coupling efficiency | Requires inert atmosphere |
| Carboxylic acid installation | Oxidation or hydrolysis | Oxidants, acidic/basic hydrolysis | Over-oxidation risk | High yield achievable |
| Stereochemical control | Chiral catalysts or resolution | Chiral ligands, chromatography | Enantiomeric purity | Critical for activity |
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibits promising anticancer properties. Studies have shown its potential to inhibit the growth of various cancer cell lines through mechanisms that may include the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Neurological Disorders
The compound has been investigated for its neuroprotective effects. Its ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of excitotoxicity through NMDA receptor antagonism is a key area of focus.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can reduce inflammation markers in various models of inflammatory diseases. This suggests its potential use in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.
Case Study 2: Neuroprotective Effects
A recent study highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation in the brain. These findings suggest a mechanism involving the modulation of oxidative stress and neuroinflammation.
Case Study 3: Anti-inflammatory Mechanism
In research focusing on inflammatory bowel disease (IBD), this compound demonstrated a reduction in pro-inflammatory cytokines in cultured intestinal epithelial cells. The findings suggest its potential as a therapeutic agent for IBD by targeting inflammatory pathways.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
- CAS : 436088-42-5
- MW : 249.19 g/mol
- Key Difference : Replacement of the ethyl group (C₂H₅) at position 5 with a methyl group (CH₃).
Ethyl 5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- CAS : 494861-39-1
- Key Difference : Substitution of the ethyl group at position 5 with a 4-bromophenyl moiety and replacement of the carboxylic acid with an ethyl ester.
5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- CAS : 827588-71-6
- Key Difference : A thiophene ring replaces the ethyl group at position 4.
- Impact : The sulfur atom in thiophene may engage in hydrogen bonding or metal coordination, altering pharmacological activity .
Stereochemical Variations
The pyrazolo[1,5-a]pyrimidine core exhibits stereochemical flexibility. For example:
- (5R,7S)-5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS: 1403602-92-5) demonstrates the importance of stereochemistry in receptor binding. The R/S configuration at positions 5 and 7 influences conformational stability and target affinity .
- Syn- and anti-isomers of ethyl 5,7-dimethyl derivatives (e.g., SYN: ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate) show distinct NMR profiles and reactivity, underscoring the role of stereochemistry in synthetic applications .
Suzuki–Miyaura Cross-Coupling
- Used to introduce aryl/heteroaryl groups at position 3 or 5. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines react with boronic acids under palladium catalysis to yield disubstituted derivatives .
- Example : Synthesis of 3,5-disubstituted analogues (e.g., 3-phenyl-5-ethyl derivatives) .
Condensation Reactions
- Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with aldehydes and aminotetrazoles to form tetrazolo[1,5-a]pyrimidine derivatives, as seen in the synthesis of ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: Unlisted) .
Data Tables
Table 1. Key Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 876708-67-7 | C₁₀H₁₂F₃N₃O₂ | 263.22 | 5-Ethyl, 7-CF₃, 3-COOH |
| 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 436088-42-5 | C₉H₁₀F₃N₃O₂ | 249.19 | 5-Methyl, 7-CF₃, 3-COOH |
| Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | 494861-39-1 | C₁₇H₁₆BrF₃N₃O₂ | 432.23 | 5-(4-Bromophenyl), 7-CF₃, 3-COOEt |
Biological Activity
5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anticancer, and enzymatic inhibitory activities.
Chemical Structure and Properties
The molecular formula of this compound is C16H16F3N3O, and it features a tetrahydropyrimidine core with trifluoromethyl and ethyl substituents. Its structure contributes to its pharmacological potential.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In a comparative study involving various derivatives, this compound exhibited notable inhibition of COX-2 activity with an IC50 value in the low micromolar range. The selectivity index for COX-2 over COX-1 indicates a favorable safety profile for gastrointestinal health.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | 0.02 | 0.15 | 7.5 |
| Celecoxib | 0.05 | 0.25 | 5.0 |
This compound's anti-inflammatory efficacy was confirmed through in vivo models such as carrageenan-induced paw edema in rats, where it demonstrated significant reduction in swelling compared to control groups .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies focusing on its effects on various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. For example:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM after 48 hours of treatment.
The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of key survival signaling cascades such as PI3K/Akt .
Enzymatic Inhibition
In addition to its anti-inflammatory and anticancer activities, this compound has shown promise as an inhibitor of various enzymes involved in metabolic disorders. Notably:
- Enzyme : Aldose reductase
- IC50 : 18 µM
This inhibition suggests potential applications in treating diabetic complications by preventing sorbitol accumulation in cells .
Case Studies
A series of studies have been conducted to evaluate the pharmacological profile of this compound:
- Study on Inflammatory Models : A study published in MDPI assessed the anti-inflammatory effects using carrageenan-induced edema models. Results indicated that the compound significantly reduced inflammation without causing ulcerogenic effects typical of non-steroidal anti-inflammatory drugs (NSAIDs) .
- Cancer Cell Line Studies : Research published in PubChem explored the cytotoxic effects on various cancer cell lines. The findings indicated that the compound selectively inhibited cancer cell growth while sparing normal cells .
- Enzymatic Activity Assessment : A detailed investigation into its inhibitory effects on aldose reductase demonstrated a promising profile for managing diabetic complications, with minimal toxicity observed in preliminary toxicity assays .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
- Methodology : The compound can be synthesized via cyclocondensation of ethyl 5-aminopyrazole-4-carboxylate derivatives with trifluoromethyl-substituted enaminones in polar solvents (e.g., ethanol or DMF). Post-synthesis, purification via silica gel chromatography (using gradients of ethyl acetate/hexane) is critical to isolate the product from regioisomeric byproducts, as demonstrated in similar pyrazolo[1,5-a]pyrimidine syntheses . Hydrogenation with Pd/C (10% w/w) under 40 psi H₂ for 24 hours may be required to reduce ester groups to carboxylic acids .
Q. How can structural confirmation of the compound be achieved?
- Methodology : Use a combination of ¹H/¹³C NMR and X-ray crystallography. For NMR, CDCl₃ or DMSO-d₆ are suitable solvents, with key diagnostic peaks including:
- Trifluoromethyl group : A singlet at δ ~120–125 ppm in ¹³C NMR .
- Ethyl and tetrahydropyrimidine protons : Multiplets in the δ 1.0–4.5 ppm range in ¹H NMR .
- Carboxylic acid proton : A broad peak at δ ~12–14 ppm (if protonated) .
X-ray crystallography confirms stereochemistry and hydrogen bonding patterns, as shown for analogous tetrahydropyrimidine derivatives .
Q. What methods are effective for resolving stereoisomers in this compound?
- Methodology : Chiral HPLC or preparative TLC using cellulose-based chiral stationary phases (e.g., Chiralpak® IA) can separate syn- and anti-isomers. NMR coupling constants (e.g., J values for vicinal protons) and NOESY experiments help assign stereochemistry. For example, syn-isomers exhibit distinct NOE correlations between the ethyl group and pyrimidine protons .
Q. How can in vitro bioactivity assays be designed for this compound?
- Methodology : Use homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assays (ELISA) to screen for target engagement (e.g., kinase inhibition). For example, HTRF-based κ-opioid receptor agonist assays with EC₅₀ values < 100 nM are validated for pyrazolo[1,5-a]pyrimidine derivatives . Include controls with trifluoromethyl-free analogs to isolate the role of the CF₃ group .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding mode to enzymatic targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., mycobacterial EchA6 or human kinases). The trifluoromethyl group enhances binding via hydrophobic interactions and fluorine-mediated hydrogen bonds. MD simulations (100 ns) in explicit solvent (e.g., GROMACS) validate stability of the ligand-receptor complex . Compare results with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
Q. How do reaction conditions influence regioselectivity during functionalization?
- Methodology : Modify reaction temperature, solvent polarity, and catalyst loading to optimize regioselectivity. For example, in DMF at 80°C, electrophilic substitution favors the C5 position over C7 in pyrazolo[1,5-a]pyrimidine cores . Monitor intermediates via LC-MS to track regioselective byproduct formation (e.g., m/z shifts of ±16 Da for hydroxylation or methylation) .
Q. What analytical techniques quantify degradation products under physiological conditions?
- Methodology : Use accelerated stability testing (40°C/75% RH for 6 months) with UPLC-MS/MS to identify hydrolytic or oxidative degradation. The carboxylic acid group is prone to decarboxylation at pH < 3, forming 5-ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Quantify degradation using a validated HPLC method (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How can the compound’s pharmacokinetic properties be improved via prodrug design?
- Methodology : Synthesize ester prodrugs (e.g., ethyl or benzyl esters) to enhance oral bioavailability. Assess hydrolysis rates in simulated gastric fluid (SGF, pH 1.2) and human plasma. For instance, ethyl esters of similar tetrahydropyrimidines show >90% conversion to the active acid within 2 hours in SGF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
